molecular formula C13H13BrN2O3 B2657070 Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate CAS No. 1006327-18-9

Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate

Cat. No.: B2657070
CAS No.: 1006327-18-9
M. Wt: 325.162
InChI Key: NFFDSFHLIAFFTI-UHFFFAOYSA-N
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Description

Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate (CAS: 1006327-18-9) is a brominated pyrazole derivative with a benzoate ester backbone. Its molecular formula is C₁₃H₁₃BrN₂O₃, with an average molecular mass of 325.162 g/mol and a monoisotopic mass of 324.010954 g/mol . The compound features:

  • A 4-bromo-1H-pyrazole moiety linked via a methylene bridge to a 3-substituted benzoate ester.
  • A 4-methoxy group on the aromatic ring, influencing electronic and steric properties.
    This structure is relevant in medicinal and agrochemical research due to the pyrazole ring’s versatility in hydrogen bonding and halogen-mediated interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-18-12-4-3-9(13(17)19-2)5-10(12)7-16-8-11(14)6-15-16/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFDSFHLIAFFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate typically involves the reaction of 4-bromo-1H-pyrazole with methyl 3-(bromomethyl)-4-methoxybenzoate. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The bromine atom and methoxy group can also influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Variations
Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate C₁₃H₁₃BrN₂O₃ 325.16 Benzoate ester, methoxy, bromopyrazole Benzoate backbone, methoxy at C4
Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate C₇H₉BrN₂O₂ 233.06 Propanoate ester, bromopyrazole Shorter aliphatic chain (propanoate)
4-(4-Bromo-3-(4-chlorophenyl)-5-(tetrahydroindolyl)-1H-pyrazol-1-yl)sulfonamide C₂₅H₂₄BrClN₄O₃S 575.91 Sulfonamide, chlorophenyl, tetrahydroindole Sulfonamide group, complex bicyclic substituent
Ethyl 4-((pyrazolyl-tetrafluoropropoxy)benzoate C₂₃H₂₂F₄N₄O₃ 502.45 Tetrafluoropropoxy, carbamoyl, pyrazole Fluorinated alkoxy chain

Key Observations :

  • Substituent Complexity : Analogs like the sulfonamide derivative and fluorinated compound introduce bulkier or electronegative groups, altering solubility and reactivity.

Physical and Spectral Properties

Melting Points:
  • Target compound: Not reported in evidence.
  • Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate: Storage at room temperature .
  • Sulfonamide derivative (Compound 17 ): 129–130°C.
  • Fluorinated benzoate : 258–260°C.

Discussion : Higher melting points in sulfonamide and fluorinated analogs suggest stronger intermolecular forces (e.g., hydrogen bonding, dipole interactions) compared to the target compound’s ester-dominated structure.

Spectral Data:
  • IR Spectroscopy :
    • Target compound: Expected C=O stretch (~1670–1740 cm⁻¹) from the ester, C-O (methoxy) ~1250 cm⁻¹, and pyrazole N-H/N-Br vibrations .
    • Sulfonamide analog : Distinct SO₂ stretches at 1163 and 1315 cm⁻¹, absent in the target compound.
  • NMR :
    • The target compound’s ¹H-NMR would show aromatic protons (δ 7.0–8.0 ppm), methoxy (~δ 3.8 ppm), and pyrazole methylene (~δ 4.5–5.0 ppm) .
    • Compound 17 : Additional NH₂ and NH peaks (δ ~7.6–11.0 ppm) due to sulfonamide and indole groups.

Biological Activity

Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C12H11BrN2O2
  • Molecular Weight : 295.13 g/mol
  • CAS Number : 1006327-18-9

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-1H-pyrazole with methyl 4-methoxybenzoate under controlled conditions. The reaction yields the desired ester through nucleophilic substitution mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. This compound has shown promising results in inhibiting various cancer cell lines, including:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)15.2Significant growth inhibition
HepG2 (Liver)20.5Moderate growth inhibition
A549 (Lung)18.0Significant growth inhibition

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it may target:

  • Topoisomerase II : Inhibition disrupts DNA replication.
  • EGFR : Blocking this receptor can prevent tumor growth.

Studies have shown that derivatives of pyrazole can modulate these targets effectively, leading to enhanced anticancer activity .

Cytotoxicity Studies

In vitro cytotoxicity assays using various concentrations of this compound have been conducted to assess its safety profile. The results indicate a dose-dependent cytotoxic effect on cancer cells while exhibiting low toxicity towards normal cells.

Case Studies

A notable study evaluated the effects of this compound on mixed leukocyte cultures to assess its immunomodulatory effects. The results indicated that at certain concentrations, it could enhance the proliferation of cytotoxic T lymphocytes (CTL), suggesting potential applications in immunotherapy .

Q & A

Basic: What are common synthetic routes for preparing Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via multi-step protocols involving cyclization, functional group transformations, and coupling reactions. For example:

  • Step 1: Cyclization of hydrazides or thiourea derivatives with reagents like phosphorus oxychloride to form pyrazole cores .
  • Step 2: Alkylation or acylation to introduce substituents (e.g., bromine at the 4-position of pyrazole) .
  • Step 3: Esterification or coupling with methoxybenzoate derivatives using catalysts like POCl₃ .
    Intermediates are characterized using IR spectroscopy (C=O stretch at ~1720 cm⁻¹ for esters) and ¹H/¹³C NMR (e.g., methoxy protons at δ ~3.8 ppm, pyrazole protons at δ 7.5–8.5 ppm) .

Basic: How can researchers ensure the purity of this compound, and what analytical techniques are critical?

Methodological Answer:
Purity is assessed via:

  • HPLC with UV detection (λ ~254 nm) using C18 columns and acetonitrile/water gradients.
  • Elemental analysis (C, H, N) to confirm stoichiometry, with deviations <0.4% indicating high purity .
  • ¹H NMR integration to verify absence of extraneous peaks (e.g., residual solvents like DMSO at δ 2.5 ppm) .

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Data Collection: High-resolution single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
  • Refinement: SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks. Key parameters: R₁ < 5%, wR₂ < 12% for reliable models .
  • ORTEP-3 visualizes thermal ellipsoids to identify disorder or steric strain, critical for confirming substituent orientation (e.g., bromine placement on pyrazole) .

Advanced: How should researchers design experiments to analyze contradictions in spectroscopic data across studies?

Methodological Answer:

  • Comparative Analysis: Replicate synthesis conditions (solvent, temperature) from conflicting studies and acquire 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Isotopic Labeling: Use ¹³C-labeled intermediates to track coupling reactions and verify connectivity in complex spectra .
  • DFT Calculations: Compare experimental and computed IR/NMR spectra (e.g., Gaussian 16) to identify misassignments .

Basic: What safety precautions are necessary when handling this compound, based on its GHS classification?

Methodological Answer:

  • GHS Hazards: Acute toxicity (Category 4 for oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity in pyrazole derivatives?

Methodological Answer:

  • Analog Synthesis: Vary substituents (e.g., replace bromine with Cl/F, modify methoxy groups) and assess antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) .
  • Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Prioritize analogs with ∆G < -8 kcal/mol for synthesis .

Advanced: What computational and experimental approaches integrate to identify metabolites of this compound?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS (Q-TOF preferred for high resolution) .
  • Fragmentation Patterns: Compare experimental MS² spectra with databases (e.g., METLIN) to identify hydroxylation or demethylation products .

Advanced: How can researchers address low yields in coupling reactions involving the pyrazole core?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh₃)₄ vs. CuI for Buchwald-Hartwig coupling; optimize equivalents (1.2–2.0 eq) and solvent (DMF vs. THF) .
  • Microwave Assistance: Reduce reaction time from 24h to 1h at 120°C, improving yields by 15–20% .

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